Methyl 2-butyrylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-butyrylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is an ester derivative of benzoic acid and is characterized by the presence of a butyryl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-butyrylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-butyrylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the Friedel-Crafts acylation of methyl benzoate with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyrylbenzoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2-Butyrylbenzoic acid.
Reduction: 2-Butyrylbenzyl alcohol.
Substitution: Various substituted derivatives, such as nitro-methyl 2-butyrylbenzoate or halogenated this compound
Scientific Research Applications
Methyl 2-butyrylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-butyrylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the butyryl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 2-formylbenzoate: Contains a formyl group instead of a butyryl group, leading to different reactivity and applications
Uniqueness
Methyl 2-butyrylbenzoate is unique due to the presence of the butyryl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-butanoylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-3-6-11(13)9-7-4-5-8-10(9)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
HMKNPZZDRSKWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.